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molecular formula C9H13NO2S B8677113 Ethyl 2-isopropylthiazole-5-carboxylate CAS No. 165315-75-3

Ethyl 2-isopropylthiazole-5-carboxylate

Cat. No. B8677113
M. Wt: 199.27 g/mol
InChI Key: HHLQEQWHWROTMX-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

A mixture of 2-methylpropanethioamide (3.3 g) and ethyl 2-chloro-3-oxopropanoate (4.82 g) in acetone (50 mL) was heated at reflux under nitrogen for 3 hours. The mixture was cooled to room temperature and the solvent removed under reduced pressure. The crude product was purified by flash silica chromatography using 12% ethyl acetate in isohexane as solvent. Pure fractions were evaporated to dryness to afford the subtitled compound. Yield 1.6 g.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[C:3](=[S:5])[NH2:4].Cl[CH:8]([CH:14]=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10]>CC(C)=O>[CH:2]([C:3]1[S:5][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][N:4]=1)([CH3:6])[CH3:1]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
CC(C(N)=S)C
Name
Quantity
4.82 g
Type
reactant
Smiles
ClC(C(=O)OCC)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1SC(=CN1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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